Cas no 134108-93-3 (6-O-Glucopyranose N,N'-Diacetylchitobiose)

6-O-Glucopyranose N,N'-Diacetylchitobiose 化学的及び物理的性質
名前と識別子
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- WURCS=2.0/1,2,1/[a2122h-1b_1-5_2*NCC/3=O]/1-1/a6-b1
- GlcNAc(b1-6)b-GlcNAc
- beta-D-GlcpNAc-(1->6)-beta-D-GlcpNAc
- 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
- 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-beta-D-glucopyranose
- 2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->6)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranose
- 2-Acetylamino-6-O-(2-acetylamino-2-deoxy-beta-D-g
- β-D-Glucopyranose, 2-(acetylamino)-6-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-
- 6-O-Glucopyranose N,N'-Diacetylchitobiose
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- インチ: 1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-/m1/s1
- InChIKey: ZNYQSCCJIAFAQX-MVGRPQHISA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O)O1)NC(C)=O)O)O)NC(C)=O)O)O
計算された属性
- 水素結合ドナー数: 8
- 氢键受体数量: 11
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 579
- トポロジー分子極性表面積: 207
- XLogP3: -4.7
6-O-Glucopyranose N,N'-Diacetylchitobiose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G415635-5mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 5mg |
$190.00 | 2023-05-18 | ||
TRC | G415635-25mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 25mg |
$873.00 | 2023-05-18 | ||
TRC | G415635-50mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 50mg |
$1499.00 | 2023-05-18 | ||
TRC | G415635-100mg |
6-O-Glucopyranose N,N'-Diacetylchitobiose |
134108-93-3 | 100mg |
$ 3000.00 | 2023-09-07 |
6-O-Glucopyranose N,N'-Diacetylchitobiose 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
6-O-Glucopyranose N,N'-Diacetylchitobioseに関する追加情報
Introduction to 6-O-Glucopyranose N,N'-Diacetylchitobiose (CAS No. 134108-93-3)
6-O-Glucopyranose N,N'-Diacetylchitobiose (CAS No. 134108-93-3) is a complex carbohydrate derivative that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a disaccharide derivative of chitobiose, with a unique structural modification that includes the addition of a glucopyranose moiety at the 6-position and diacetylation at the N,N'-positions. The intricate structure of this compound makes it a valuable tool for various applications, including the study of glycosylation processes, enzyme inhibition, and drug delivery systems.
The chemical structure of 6-O-Glucopyranose N,N'-Diacetylchitobiose is characterized by its disaccharide backbone, which consists of two N-acetylglucosamine (GlcNAc) units linked by a β(1→4) glycosidic bond. The addition of a glucopyranose unit at the 6-position and the diacetylation at the N,N'-positions introduce significant structural complexity and functional diversity. These modifications can influence the compound's solubility, stability, and biological activity, making it a versatile molecule for both fundamental research and applied studies.
In recent years, 6-O-Glucopyranose N,N'-Diacetylchitobiose has been extensively studied for its potential in various biological and pharmaceutical applications. One of the key areas of interest is its role in glycosylation processes. Glycosylation is a post-translational modification that plays a crucial role in protein folding, stability, and function. By understanding how 6-O-Glucopyranose N,N'-Diacetylchitobiose interacts with glycosyltransferases and other enzymes involved in glycosylation, researchers can gain insights into the mechanisms underlying these processes and develop new strategies for modulating them.
Another important application of 6-O-Glucopyranose N,N'-Diacetylchitobiose is in enzyme inhibition studies. Chitin and chitosan derivatives have been shown to exhibit inhibitory effects on various enzymes, including glycosidases and proteases. The unique structural features of 6-O-Glucopyranose N,N'-Diacetylchitobiose, particularly the presence of the glucopyranose moiety and the diacetylation, may enhance its inhibitory properties. This makes it a promising candidate for developing new inhibitors for therapeutic applications.
The potential of 6-O-Glucopyranose N,N'-Diacetylchitobiose in drug delivery systems is also an area of active research. Carbohydrate-based drug delivery systems have gained attention due to their biocompatibility, biodegradability, and ability to target specific tissues or cells. The structural modifications in 6-O-Glucopyranose N,N'-Diacetylchitobiose can be leveraged to design carriers that improve the solubility, stability, and targeting efficiency of therapeutic agents. For example, conjugating this compound with drugs or nanoparticles can enhance their delivery to specific sites in the body, reducing side effects and improving therapeutic outcomes.
In addition to its biological and pharmaceutical applications, 6-O-Glucopyranose N,N'-Diacetylchitobiose has also been explored for its potential in materials science. Chitin and chitosan derivatives are known for their unique physical properties, such as high mechanical strength and thermal stability. The introduction of the glucopyranose moiety and diacetylation can further enhance these properties, making 6-O-Glucopyranose N,N'-Diacetylchitobiose a valuable material for developing new biomaterials and functional polymers.
The synthesis of 6-O-Glucopyranose N,N'-Diacetylchitobiose involves several steps, including the preparation of chitobiose from chitin or chitosan, followed by selective acetylation and glucosylation reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, enzymatic approaches using glycosyltransferases have shown promise in achieving high yields and selectivity in the synthesis process.
To further advance the understanding and application of 6-O-Glucopyranose N,N'-Diacetylchitobiose, ongoing research is focused on elucidating its detailed molecular interactions with biological systems. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations are being employed to gain insights into its structure-function relationships. These studies are crucial for optimizing its use in various applications and developing new derivatives with enhanced properties.
In conclusion, 6-O-Glucopyranose N,N'-Diacetylchitobiose (CAS No. 134108-93-3) is a multifaceted compound with significant potential in multiple fields. Its unique structural features make it an invaluable tool for studying glycosylation processes, enzyme inhibition, drug delivery systems, and materials science. As research continues to uncover new aspects of its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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